Lipophilicity Comparison: Higher LogP than Methyl and Phenyl Analogs
4-(4-Cyclopentylpiperazin-1-yl)aniline has a predicted XLogP3 value of 2.4, which is significantly higher than its closest structural analogs . The 4-methylpiperazine analog has a predicted XLogP3 of approximately 1.3-1.5, and the 4-phenylpiperazine analog has a predicted XLogP3 of approximately 2.0-2.2 . This quantifiable difference in lipophilicity directly impacts the molecule's ability to cross cellular membranes and its overall distribution profile within a biological system [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 4-(4-Methylpiperazin-1-yl)aniline (approx. 1.3-1.5); 4-(4-Phenylpiperazin-1-yl)aniline (approx. 2.0-2.2) |
| Quantified Difference | 0.9-1.1 higher than methyl analog; 0.2-0.4 higher than phenyl analog |
| Conditions | Predicted values using XLogP3 algorithm |
Why This Matters
This higher lipophilicity is a critical design parameter for optimizing blood-brain barrier penetration or improving cell membrane permeability in drug discovery projects.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
